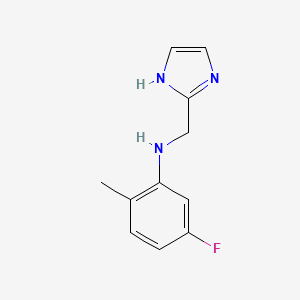

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Description

Properties

IUPAC Name |

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFJNHKDIBKFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Fluoro-2-Methylaniline Precursor

The synthesis of 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline begins with the preparation of its aniline precursor, 5-fluoro-2-methylaniline (CAS 367-29-3). Source outlines a nitro reduction method using iron powder and hydrochloric acid in ethanol/water (1:1 v/v) at reflux for 12 hours. Starting from 4-fluoro-1-methyl-2-nitrobenzene, this method achieves a 70% yield after purification via column chromatography (n-hexane/ethyl acetate). The reaction mechanism involves sequential nitro group reduction to an amine, facilitated by iron’s electron donation in acidic media.

Key parameters influencing yield include:

- Temperature control : Maintaining 0°C during iron addition minimizes side reactions.

- Acid concentration : Excess HCl (0.25 mL per 2.50 g substrate) ensures protonation of intermediates.

- Workup : Basification with sodium bicarbonate prevents amine protonation during extraction.

¹H NMR data for the product (DMSO-d6) confirms structure with signals at δ 6.87 (t, J = 7.6 Hz, 1H, aromatic), δ 6.38–6.18 (m, 2H, aromatic), and δ 1.99 (s, 3H, methyl).

Alternative Pathway: Reductive Amination

Source proposes a reductive amination strategy for analogous compounds, applicable to this compound. This method involves:

- Condensation of 5-fluoro-2-methylaniline with imidazole-2-carbaldehyde in methanol.

- Reduction of the resultant Schiff base using sodium cyanoborohydride (NaBH3CN) at pH 5–6.

Advantages :

- Avoids harsh alkylating agents.

- Enables stereochemical control at the methylene bridge.

Limitations :

Catalytic Coupling Approaches

Transition metal catalysis offers a third route. Source highlights copper(I) oxide (Cu2O)-mediated coupling for structurally related imidazole-aniline derivatives. In a typical procedure:

- 5-Fluoro-2-methylaniline (1.0 equiv) reacts with (1H-imidazol-2-yl)methyl bromide (1.2 equiv).

- Cu2O (10 mol%) and KOH (1.5 equiv) in isopropyl alcohol at 85°C for 18 hours.

Mechanistic insights :

Cu2O facilitates oxidative addition of the C–Br bond, followed by transmetallation to the aniline nitrogen. The process achieves 52–70% yield, with copper residues removed via chelating resins.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purification | Key Advantage |

|---|---|---|---|

| Alkylation | 70% | HPLC | High purity |

| Reductive Amination | 24% | Column chromatography | Mild conditions |

| Cu2O Catalysis | 52% | Recrystallization | Scalability |

Alkylation remains the preferred method for industrial-scale synthesis due to its reliability, while reductive amination suits sensitive substrates. Copper catalysis balances cost and efficiency but requires stringent metal removal.

Spectroscopic Characterization

Critical analytical data for this compound includes:

- ¹H NMR (400 MHz, DMSO-d6) : δ 7.25–7.70 (m, imidazole-H), δ 6.87 (t, J = 7.6 Hz, aromatic-H), δ 4.30 (s, –CH2– bridge).

- IR (KBr) : 3420 cm⁻¹ (N–H stretch), 1663 cm⁻¹ (C=N imidazole).

- Mass Spec (ESI+) : m/z 205.236 [M+H]+.

Challenges and Mitigation Strategies

- Fluorine Lability :

- Imidazole Ring Stability :

- Protect the NH group with tert-butoxycarbonyl (Boc) during acidic steps.

- Byproduct Formation :

Industrial-Scale Considerations

For kilogram-scale production:

- Solvent Recovery : Distill DMF under reduced pressure (50 mbar, 80°C) for reuse.

- Catalyst Recycling : Cu2O is filtered, washed with acetic acid, and reactivated at 200°C.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding imidazole carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

Recent studies have highlighted the compound's effectiveness in anticancer applications. In vitro evaluations have demonstrated that 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline exhibits antitumor activity against various cancer cell lines. For instance, its structural analogs have been tested for their cytotoxic effects using protocols established by the National Cancer Institute (NCI), revealing promising results in inhibiting cell growth.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal reported that derivatives of this compound showed significant growth inhibition in cancer cell lines with average GI50 values indicating effective cytotoxicity. The mechanism of action appears to involve interference with cellular signaling pathways crucial for cancer cell proliferation and survival .

| Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Various | 15.72 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In various studies, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.

Case Study: Antimicrobial Efficacy

Research indicates that the compound demonstrates a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 17 |

| Escherichia coli | 15 | 16 |

Biochemical Probes

This compound serves as a biochemical probe for studying protein interactions and cellular pathways. Its ability to stabilize proteins post-translationally has been explored, particularly in the context of spinal muscular atrophy treatment.

Case Study: Protein Stabilization

In a study focused on the survival motor neuron protein, this compound was identified as a stabilizer that enhances protein levels without increasing transcriptional activity, showcasing its potential as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 5-fluoro-N-(1H-imidazol-2-ylmethyl)-1H-indole-2-carboxamide

- 5-fluoro-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Uniqueness

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is unique due to its specific combination of a fluorine atom, an imidazole ring, and a methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom, an imidazole ring, and an aniline moiety. The presence of the fluorine atom often enhances the compound's lipophilicity and biological activity, making it a valuable candidate for medicinal chemistry.

The compound acts primarily through the inhibition of specific kinases involved in cellular signaling pathways. Kinases play critical roles in regulating cell growth, proliferation, and survival, making them important targets for cancer therapeutics.

Inhibition of IRE1α Kinase

Recent studies have shown that related compounds can inhibit the IRE1α kinase, which is involved in the unfolded protein response (UPR). The inhibition of IRE1α leads to reduced cell survival in cancer cells under stress conditions. For instance, compounds similar to this compound have demonstrated significant potency against various kinases with IC50 values often in the nanomolar range .

Biological Activity Data

The biological activity of this compound has been evaluated across different models. Below is a summary of key findings from various studies:

Case Study 1: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound effectively inhibited the proliferation of L1210 mouse leukemia cells. The mechanism involved the intracellular release of active metabolites that interfere with DNA synthesis pathways.

Case Study 2: Targeting FTO in Gastric Cancer

Another significant study evaluated the compound's ability to inhibit the FTO demethylase, which is upregulated in various cancers. The compound exhibited growth inhibition comparable to established chemotherapeutics like 5-fluorouracil (5-FU), showcasing its potential as a therapeutic agent against gastric cancer .

Research Findings

Research indicates that modifications to the imidazole and aniline components can significantly affect biological activity. For example, fluorination at different positions on the aromatic ring has been shown to influence binding affinity and selectivity toward target kinases.

Table: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine at position 5 | Increased potency against FTO |

| Methyl substitution | Enhanced selectivity for IRE1α |

| Benzimidazole derivatives | Varied inhibitory effects on kinases |

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic Substitution : React 5-fluoro-2-methylaniline with 1H-imidazole-2-carbaldehyde under acidic conditions, followed by reduction (e.g., NaBH4) to form the methylene bridge .

- Reductive Amination : Use a Pd/C catalyst for hydrogenation of the Schiff base intermediate derived from 5-fluoro-2-methylaniline and imidazole-2-carbaldehyde .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Prioritize H and C NMR to confirm the presence of the imidazole methylene bridge (δ ~4.5 ppm) and fluorine substituent (δ ~-120 ppm for F NMR) .

- FTIR : Identify N-H stretching (3300–3500 cm) and C-F vibrations (1100–1250 cm) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry using SHELX software for single-crystal analysis .

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange to model fluorine’s electronegativity and imidazole’s π-system .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic (imidazole N-atoms) and electrophilic (fluoro-substituted aromatic ring) sites .

- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in DMSO or water .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between computational predictions of reactivity and empirical observations in substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare DFT-predicted activation energies with experimental Arrhenius plots for SNAr reactions at the fluoro-substituted position .

- Isotope Effects : Conduct O or H labeling to distinguish between concerted vs. stepwise mechanisms in nucleophilic substitutions .

- Controlled Replicates : Use high-throughput screening to statistically validate outliers in reaction yields .

Q. How can researchers design competitive binding assays to evaluate interactions with enzyme targets?

- Methodological Answer :

- Target Selection : Focus on enzymes with imidazole-binding pockets (e.g., histidine kinases or cytochrome P450) based on structural analogs .

- Assay Design :

- Fluorescence Polarization : Label the compound with a fluorophore and measure displacement by unlabeled ligands .

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a chip and monitor binding kinetics in real-time .

- Control Experiments : Use 5-fluoro-2-methylaniline (without the imidazole group) to isolate the contribution of the methylene bridge to binding .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Deuterium Labeling : Synthesize deuterated analogs (e.g., -CD-imidazole) to measure primary KIEs and infer transition-state structure .

- Computational Modeling : Compare experimental KIEs with DFT-derived vibrational frequencies to validate mechanistic pathways .

- Solvent Isotope Effects : Replace HO with DO to assess proton transfer steps in aqueous reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for structural analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in IC values across analogs (e.g., 5-chloro vs. 5-fluoro derivatives) .

- Structural Alignment : Use molecular docking (e.g., AutoDock Vina) to compare binding poses and explain potency differences .

- Batch Variability Testing : Re-synthesize disputed compounds under standardized conditions to rule out purity issues .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.